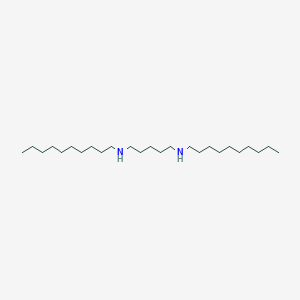
N~1~,N~5~-Didecylpentane-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~5~-Didecylpentane-1,5-diamine is an organic compound belonging to the class of diamines It consists of a pentane backbone with two decyl groups attached to the nitrogen atoms at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with decyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine groups of pentane-1,5-diamine attack the decyl halides, resulting in the formation of N1,N~5~-Didecylpentane-1,5-diamine.
Industrial Production Methods
Industrial production of N1,N~5~-Didecylpentane-1,5-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N~1~,N~5~-Didecylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
N~1~,N~5~-Didecylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~5~-Didecylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N~1~,N~5~-Dimethylpentane-1,5-diamine
- N~1~,N~5~-Diethylpentane-1,5-diamine
- N~1~,N~5~-Dipropylpentane-1,5-diamine
Uniqueness
N~1~,N~5~-Didecylpentane-1,5-diamine is unique due to its longer decyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.
特性
CAS番号 |
58293-41-7 |
|---|---|
分子式 |
C25H54N2 |
分子量 |
382.7 g/mol |
IUPAC名 |
N,N'-didecylpentane-1,5-diamine |
InChI |
InChI=1S/C25H54N2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChIキー |
DZMFEKCZRQEHGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNCCCCCNCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


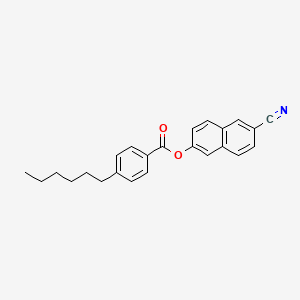


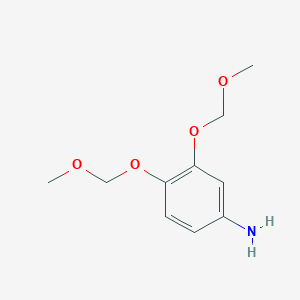


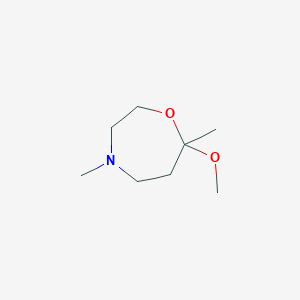
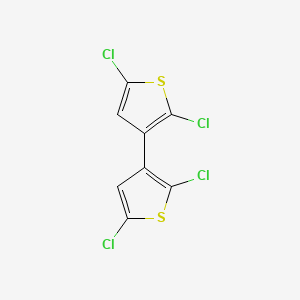
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

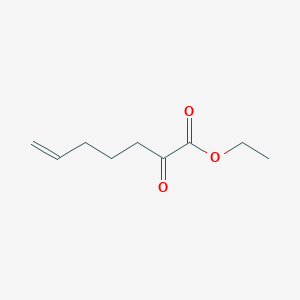
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
